![molecular formula C7H8I2N2 B2600665 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-07-8](/img/structure/B2600665.png)

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

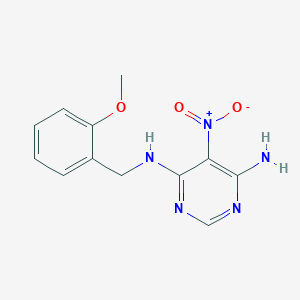

“2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a derivative of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine . It is a heterocyclic compound and is known to exhibit a wide variety of biological activities .

Synthesis Analysis

The synthesis of related compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux . Another method involves the use of ketene aminals .

Applications De Recherche Scientifique

Synthesis and Stability

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized using various chemical reactions, including intramolecular cyclization and condensation processes. These derivatives often exhibit improved metabolic stability, making them useful in various chemical syntheses and biological applications (Dinsmore et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using direct hydrogenation with ruthenium/N-heterocyclic carbene (NHC) catalysts. This process yields compounds with high enantiomeric ratios and is important for producing bioactive molecules found in numerous therapeutic agents (Schlepphorst et al., 2018).

Insecticidal Applications

Several tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized for insecticidal applications. These derivatives show significant activities against various pests, such as pea aphids and cowpea aphids, indicating their potential in agricultural pest control (Zhang et al., 2010).

Photophysical Properties

Tetrahydroimidazo[1,2-a]pyridine derivatives demonstrate unique photophysical properties. They exhibit intense fluorescence when excited with UV light, making them suitable for applications in organic light-emitting devices and as fluorescent dyes (Marchesi et al., 2019).

Antifungal Activity

Certain tetrahydroimidazo[1,2-a]pyridine derivatives exhibit selective antifungal activity, particularly against Candida species. This makes them promising candidates for developing new antifungal therapies (Ozdemir et al., 2010).

Propriétés

IUPAC Name |

2,3-diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8I2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBNJPMXHUPPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2I)I)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diiodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)

![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2600589.png)

![8-(3-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600591.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)

![1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2600604.png)